![molecular formula C12H11NO4S B2994437 Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate CAS No. 749216-29-3](/img/structure/B2994437.png)
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Structure
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is synthesized through various methods. For instance:
- Nucleophilic Alkylation : Using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction analysis, researchers have shown that the reaction of this compound with alkyl halides in the DMSO/K₂CO₃ system leads to the formation of N-substituted derivatives with good yields .
- Alkaline Hydrolysis : Varying the reaction conditions using alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,¹-benzothiazine-3-carboxylate allows successful synthesis of a monohydrate of the target acid, its sodium salt, or 4-methyl-2,2-dioxo-1H-2λ⁶,¹-benzothiazine .
Analgesic Properties
Research has explored the analgesic properties of related compounds. For example, the synthesis and evaluation of novel 1-methyl-3-substituted 4-oxoquinoline derivatives showed promising activities against methicillin-resistant Staphylococcus aureus (MRSA). Compounds like 9c, 9i, and 9m exhibited good activity against MRSA with MIC values of 4 μg/mL .
Diuretic Activity
Taran et al. reported the synthesis of (2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)methylamides of 1-R-4-hydroxy-2-oxoquinoline-3-carboxylic acids and evaluated them for diuretic activity .
Safety and Hazards
This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H317 . The precautionary statement is P280 . It falls under the hazard classification of Skin Sens. 1 . It belongs to the storage class code 11, which stands for Combustible Solids . The WGK is 3 . The flash point is not applicable .
Mechanism of Action
Target of Action
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate, a derivative of Thiazolidin-2,4-Dione (TZD), is known to stimulate the PPARγ receptor and the cytoplasmic Mur ligase enzyme . The PPARγ receptor plays a crucial role in regulating lipid metabolism and insulin sensitivity, while the Mur ligase enzyme is involved in the biosynthesis of bacterial cell walls .
Mode of Action
The compound interacts with its targets by binding to the active sites of the PPARγ receptor and the Mur ligase enzyme . This binding triggers a series of biochemical reactions that lead to changes in cellular functions. For instance, the activation of the PPARγ receptor improves insulin sensitivity, which can help manage diabetes .
Biochemical Pathways
The activation of the PPARγ receptor by the compound influences the lipid metabolism pathway and the insulin signaling pathway . These pathways play a significant role in maintaining glucose homeostasis in the body. On the other hand, the inhibition of the Mur ligase enzyme disrupts the peptidoglycan biosynthesis pathway in bacteria, leading to the weakening of their cell walls .
Result of Action
The activation of the PPARγ receptor by the compound can lead to improved insulin sensitivity, potentially offering therapeutic benefits for diabetes . The inhibition of the Mur ligase enzyme can lead to the disruption of bacterial cell wall synthesis, providing a potential antimicrobial effect .
properties
IUPAC Name |
methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-17-11(15)9-4-2-8(3-5-9)6-13-10(14)7-18-12(13)16/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDOYJQPIYQMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate |
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